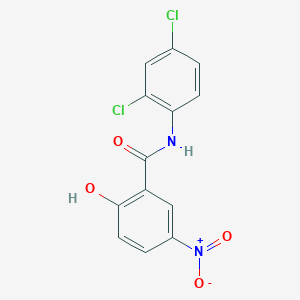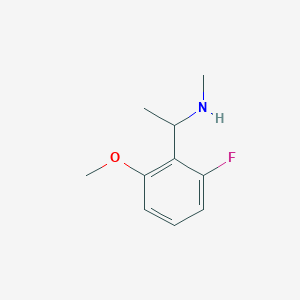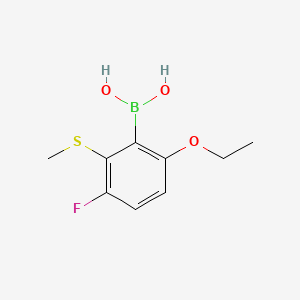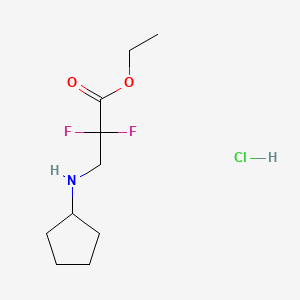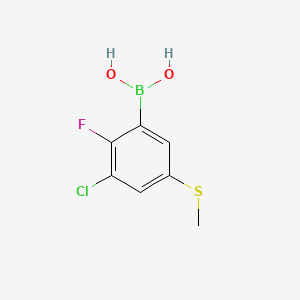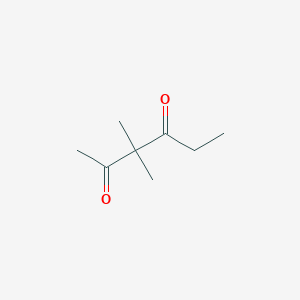
3,3-Dimethylhexane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dimethylhexane-2,4-dione is an organic compound with the molecular formula C8H14O2. It is a β-diketone, characterized by the presence of two ketone groups at the 2nd and 4th positions of the hexane chain, with two methyl groups attached to the 3rd carbon. This compound is known for its versatility in various chemical reactions and its applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
3,3-Dimethylhexane-2,4-dione can be synthesized through several methods. One common approach involves the Claisen condensation of acetone with isobutyraldehyde, followed by an aldol condensation and subsequent dehydration to yield the desired diketone. The reaction typically requires a strong base, such as sodium ethoxide, and is conducted under reflux conditions.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include the use of catalysts to enhance reaction rates and selectivity. The final product is purified through distillation or recrystallization to achieve the desired purity levels.
化学反应分析
Types of Reactions
3,3-Dimethylhexane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone into corresponding alcohols.
Substitution: The diketone can participate in nucleophilic substitution reactions, where one of the ketone groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or hydrazines can be used in substitution reactions under mild acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3,3-Dimethylhexane-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes, which are studied for their catalytic properties.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The diketone is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 3,3-Dimethylhexane-2,4-dione involves its ability to form stable chelates with metal ions. The diketone can coordinate with metal centers through its oxygen atoms, forming complexes that exhibit unique chemical and physical properties. These metal complexes can act as catalysts in various chemical reactions, enhancing reaction rates and selectivity.
相似化合物的比较
Similar Compounds
- 2,2-Dimethyl-3,5-hexanedione
- 1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione
- 2,2,6,6-Tetramethyl-3,5-heptanedione
Uniqueness
3,3-Dimethylhexane-2,4-dione is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This makes it particularly effective in forming stable metal complexes and participating in selective chemical reactions. Its versatility and stability make it a valuable compound in various fields of research and industry.
属性
CAS 编号 |
6303-70-4 |
|---|---|
分子式 |
C8H14O2 |
分子量 |
142.20 g/mol |
IUPAC 名称 |
3,3-dimethylhexane-2,4-dione |
InChI |
InChI=1S/C8H14O2/c1-5-7(10)8(3,4)6(2)9/h5H2,1-4H3 |
InChI 键 |
XAONNFGJDVVIIN-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)C(C)(C)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


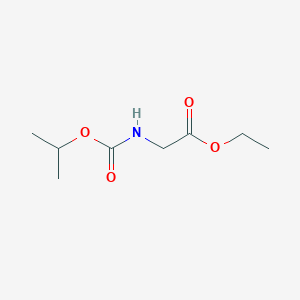
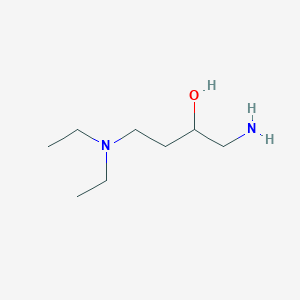

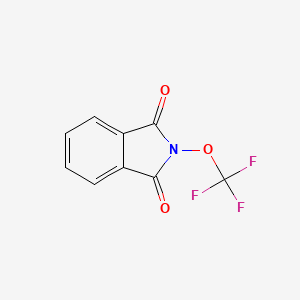

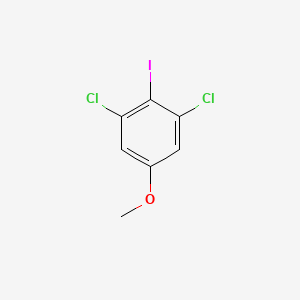
![(3aS,6aS)-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrole;4-methylbenzenesulfonic acid](/img/structure/B14016581.png)

